BoNT-IN-2 -

BoNT-IN-2

Catalog Number: EVT-263608
CAS Number:
Molecular Formula: C25H26N4O
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BoNT-IN-33 is a potent inhibitor of Botulinum neurotoxin/A light chain (BoNT/A LC).
Overview

BoNT-IN-2, or Botulinum Neurotoxin Inhibitor 2, is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. It is derived from botulinum neurotoxin, which is known for its potency as a neurotoxin produced by the bacterium Clostridium botulinum. The primary function of BoNT-IN-2 is to inhibit the activity of botulinum neurotoxin, thereby preventing its harmful effects on the nervous system.

Source

BoNT-IN-2 is synthesized through chemical processes that involve modifications of the neurotoxin's structure. Research has indicated that this compound can be developed from the neurotoxin's heavy chain, which plays a crucial role in its binding and entry into neuronal cells.

Classification

BoNT-IN-2 falls under the category of enzyme inhibitors, specifically targeting the proteolytic activity of botulinum neurotoxin. It is classified as a small organic molecule with potential applications in both research and therapeutic settings.

Synthesis Analysis

Methods

The synthesis of BoNT-IN-2 typically involves several key steps, including:

  1. Retrosynthetic Analysis: This method allows chemists to work backward from the target compound to identify simpler precursors that can be synthesized more easily. By analyzing the structure of BoNT-IN-2, chemists can determine potential synthetic routes that utilize commercially available compounds .
  2. Chemical Reactions: The synthesis often employs reactions such as amination and acylation to modify precursor compounds into the desired structure of BoNT-IN-2. These reactions are carefully optimized to enhance yield and purity.
  3. Purification Techniques: After synthesis, purification methods such as chromatography are used to isolate BoNT-IN-2 from by-products and unreacted materials.

Technical Details

The synthetic pathways may vary depending on the specific functional groups present in the precursors used. Advanced techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress and ensure high-quality yields.

Molecular Structure Analysis

Structure

BoNT-IN-2 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against botulinum neurotoxin. The specific arrangement of these groups is critical for its binding affinity and efficacy.

Data

Molecular modeling studies have provided insights into the three-dimensional conformation of BoNT-IN-2, highlighting key interactions with the neurotoxin's active site. X-ray crystallography may also be utilized to obtain precise structural data.

Chemical Reactions Analysis

Reactions

BoNT-IN-2 undergoes several chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: This reaction type is often involved in forming bonds between different functional groups.
  2. Redox Reactions: These may be necessary for modifying oxidation states within the molecule, which can affect its biological activity.
  3. Catalytic Reactions: Enzymatic or metal-catalyzed reactions are employed to facilitate specific transformations that lead to the final product.

Technical Details

Each reaction step requires careful control of conditions such as temperature, pH, and solvent choice to optimize yield and minimize side reactions.

Mechanism of Action

Process

BoNT-IN-2 functions by binding to the active site of botulinum neurotoxin, thereby blocking its ability to cleave synaptic proteins necessary for neurotransmitter release. This inhibition prevents the paralysis typically caused by botulinum neurotoxin.

Data

Kinetic studies have shown that BoNT-IN-2 exhibits a competitive inhibition mechanism, where it competes with substrates for binding sites on the neurotoxin. This has been quantified using various biochemical assays that measure enzyme activity in the presence of varying concentrations of BoNT-IN-2.

Physical and Chemical Properties Analysis

Physical Properties

BoNT-IN-2 is typically characterized by:

  • Molecular Weight: Approximately 400-600 g/mol.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.
  • Melting Point: Specific melting points may vary based on purity and formulation.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its chemical reactivity allows it to participate in further derivatization if needed for enhanced efficacy or delivery.

Applications

BoNT-IN-2 has significant potential applications in various scientific fields:

  1. Therapeutic Uses: As an inhibitor of botulinum neurotoxin, it could be developed into treatments for conditions caused by excessive neurotransmitter release, such as certain muscle disorders or neurological conditions.
  2. Research Applications: It serves as a valuable tool in studying neurotransmitter release mechanisms and developing new therapeutic strategies against neurotoxins.
  3. Pharmaceutical Development: The compound could pave the way for new drugs aimed at counteracting the effects of botulinum toxin exposure in clinical settings.
Historical Context and Theoretical Foundations of BoNT Inhibitors

Evolution of Botulinum Neurotoxin (BoNT) Research Landscape

Botulinum neurotoxin (BoNT) research has undergone transformative shifts since Justinus Kerner's pioneering 1820s characterization of "sausage poison" and its paralytic effects [5] [8]. The isolation of Clostridium botulinum by Emile van Ermengem in 1895 following a lethal ham poisoning incident established the microbiological foundation, while Georgina Burke's 1919 serotype classification (BoNT/A and B) revealed the toxin's biochemical diversity [8] [9]. The modern therapeutic era emerged when ophthalmologist Alan Scott and Edward Schantz collaborated in the 1970s-1980s, utilizing purified BoNT/A for strabismus treatment—culminating in FDA approval (1989) and Allergan's acquisition (Oculinum→Botox®) [5] [8]. Paradoxically, this therapeutic application coexists with BoNT's classification as a Category A biothreat agent due to its extreme lethality (human LD~50~ ≈1 ng/kg) [1] [3], driving urgent demand for post-intoxication countermeasures.

Conceptual Emergence of Small-Molecule Inhibitors in Neurotoxin Therapeutics

Early botulism treatment relied exclusively on antibody-based antitoxins, which neutralize extracellular toxin but cannot cross neuronal membranes to rescue intoxicated cells [3] [6]. This critical limitation catalyzed research into small-molecule inhibitors targeting the BoNT light chain (LC), a zinc-dependent metalloprotease that cleaves SNARE proteins (SNAP-25, VAMP, syntaxin) to block acetylcholine exocytosis [1] [6]. The discovery of 2,4-dichlorocinnamic hydroxamate (Ki=0.30 μM) in the early 2000s validated BoNT/A LC as a druggable target [4]. However, traditional hydroxamate-based inhibitors suffered from poor selectivity over human metalloproteases, short in vivo half-lives, and Michael addition reactivity [4] [6]. These challenges necessitated innovative strategies beyond active-site zinc chelation, including exosite targeting and non-hydroxamate scaffolds.

Paradigm Shifts in Targeting BoNT Serotypes: From Antibodies to Synthetic Compounds

The BoNT therapeutic landscape has evolved through three distinct generations:

Table 1: Generational Shifts in BoNT Therapeutic Strategies

GenerationTherapeutic ApproachLimitationsKey Advancements
1st (Pre-1980s)Polyclonal antitoxinsAllergic reactions; extracellular action onlyPassive immunization
2nd (1990s-2000s)Monoclonal antibodiesHigh production cost; no intracellular efficacyBabyBIG® for infant botulism
3rd (2010s-present)Small-molecule inhibitorsPotency challenges with large enzyme interfaceBoNT-IN-2 (Ki=77 nM); exosite inhibitors

A pivotal breakthrough emerged from computational studies revealing BoNT/A's expansive substrate-binding interface (4,840 Ų)—quadruple typical protein-protein interfaces [6]. This insight explained why conventional small molecules struggled to achieve nanomolar potency and spurred innovative approaches like Synthesis-Based Computer-Aided Molecular Design (SBCAMD), which integrates synthetic feasibility with binding affinity predictions [6]. Concurrently, Janda's discovery of natural product exosite inhibitors (e.g., chicoric acid, lomofungin) demonstrated non-competitive inhibition and synergy with active-site binders, expanding the pharmacologic arsenal [1].

Properties

Product Name

BoNT-IN-2

IUPAC Name

7-[[4-(dimethylamino)phenyl]-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C25H26N4O/c1-16-6-5-7-22(26-16)28-23(18-10-13-20(14-11-18)29(3)4)21-15-12-19-9-8-17(2)27-24(19)25(21)30/h5-15,23,30H,1-4H3,(H,26,28)

InChI Key

HOCWFUDKLDDDRQ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O

Solubility

Soluble in DMSO

Synonyms

BoNT inhibitor; compound 33; BoNTIN33; BoNTIN-33; BoNT-IN33; BoNT-IN-33

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.